5-Chloro-8-fluoro-3-methylisoquinoline
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Overview
Description
5-Chloro-8-fluoro-3-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring. The incorporation of fluorine and chlorine atoms into the isoquinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields such as pharmaceuticals, materials science, and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-fluoro-3-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring. For instance, the reaction of 3-iodo-5-fluoro-8-chloroquinoline with CF3SiH3, KF, and CuI in 1-methyl-pyrrolidin-2-one leads to the formation of the desired compound . Another method involves the direct introduction of fluorine and chlorine atoms onto the isoquinoline ring using appropriate fluorinating and chlorinating agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-fluoro-3-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced under specific conditions to form different derivatives.
Cross-Coupling Reactions: The compound can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Cross-Coupling: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolines, while cross-coupling reactions can produce complex biaryl compounds .
Scientific Research Applications
5-Chloro-8-fluoro-3-methylisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure can enhance its biological activity, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of 5-Chloro-8-fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-phenylisoquinoline
- 7-Fluoroisoquinoline
- 3-Trifluoromethyl-5-fluoro-8-chloroquinoline
Uniqueness
5-Chloro-8-fluoro-3-methylisoquinoline is unique due to the specific combination of fluorine, chlorine, and methyl groups on the isoquinoline ring. This combination can result in distinct chemical and biological properties compared to other fluorinated isoquinolines .
Properties
Molecular Formula |
C10H7ClFN |
---|---|
Molecular Weight |
195.62 g/mol |
IUPAC Name |
5-chloro-8-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H7ClFN/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-5H,1H3 |
InChI Key |
OSHQVHHZFUCZPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=N1)F)Cl |
Origin of Product |
United States |
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